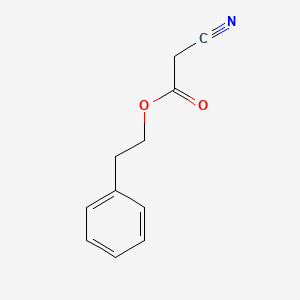
2-Phenylethyl cyanoacetate
Descripción general
Descripción
2-Phenylethyl cyanoacetate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Building Block for Synthesis:
2-Phenylethyl cyanoacetate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. These compounds are vital for the development of pharmaceuticals and agrochemicals. The cyano group in this compound facilitates nucleophilic substitutions and cycloadditions, making it an essential precursor for complex organic molecules.
Reactions:
The compound can undergo various chemical transformations, including:
- Nucleophilic Addition: The cyano group can be attacked by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
- Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds that are often biologically active.
Medicinal Chemistry
Pharmaceutical Development:
Research indicates that derivatives of this compound exhibit promising biological activities. These derivatives are being explored for their potential therapeutic properties, including:
- Antiviral Activities: Some derivatives have shown effectiveness against viral infections.
- Anticancer Properties: Certain compounds derived from this compound have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: Research is ongoing to evaluate the anti-inflammatory potential of these derivatives.
Case Study:
In a study focusing on the synthesis of novel antiviral agents, researchers synthesized derivatives of this compound and evaluated their efficacy against specific viral strains. Results indicated that some derivatives had significant antiviral activity, warranting further investigation into their mechanisms of action .
Material Science
Polymer Applications:
this compound is also utilized in the production of polymers, particularly in the formulation of adhesives and coatings. Its polymerization can lead to materials with enhanced properties suitable for various industrial applications.
Nanoparticle Formation:
Recent studies have explored the use of this compound in developing nanoparticles for drug delivery systems. These nanoparticles can encapsulate active pharmaceutical ingredients (APIs), improving their solubility and bioavailability . The ability to form stable nanoparticles makes this compound valuable in biomedical applications.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is used to manufacture specialty chemicals and intermediates. Its unique chemical structure allows for the creation of products with specific properties tailored to meet industry needs.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Synthetic Organic Chemistry | Used as an intermediate for heterocyclic compounds | Essential for pharmaceutical synthesis |
| Medicinal Chemistry | Potential antiviral, anticancer, and anti-inflammatory properties | Promising derivatives under investigation |
| Material Science | Utilized in polymer production and nanoparticle formation | Enhances adhesive properties |
| Industrial Applications | Production of specialty chemicals | Customizable products for various industries |
Propiedades
Número CAS |
99842-68-9 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-phenylethyl 2-cyanoacetate |
InChI |
InChI=1S/C11H11NO2/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2 |
Clave InChI |
NZMIRLKHMFERSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)CC#N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(=O)CC#N |
Key on ui other cas no. |
99842-68-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














